molecular formula C22H19N3O5S B3611461 2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole

2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole

Cat. No. B3611461
M. Wt: 437.5 g/mol
InChI Key: NHDBCPUTIJYPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole involves the inhibition of various enzymes and signaling pathways in cells. Studies have shown that this compound can inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. In addition, this compound can also inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application of the compound. In cancer treatment, this compound has been shown to induce apoptosis, which is a process of programmed cell death. In addition, this compound can also inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
In cardiovascular diseases, the main physiological effect of this compound is the inhibition of platelet aggregation and blood clotting. This can reduce the risk of heart attacks and strokes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which can make it an effective tool for studying various biological processes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole. One possible direction is the development of new derivatives of this compound that have improved potency and specificity for their target enzymes and signaling pathways. Another possible direction is the investigation of the potential applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields, including cancer treatment and cardiovascular diseases. The synthesis method of this compound involves a multi-step process, and its mechanism of action involves the inhibition of various enzymes and signaling pathways in cells. The biochemical and physiological effects of this compound are diverse and depend on the specific application. While there are advantages to using this compound in lab experiments, there are also limitations to its use. There are many potential future directions for the study of this compound, including the development of new derivatives and investigation of its potential applications in other diseases.

Scientific Research Applications

2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole has been extensively studied in scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-tumor effects and can inhibit the growth of cancer cells.
In addition to cancer treatment, this compound has also been studied for its potential applications in cardiovascular diseases. Studies have shown that this compound can inhibit platelet aggregation and reduce blood clotting, which can be beneficial in the prevention of heart attacks and strokes.

properties

IUPAC Name

2-benzylsulfonyl-1-[(4-methoxy-3-nitrophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-30-21-12-11-17(13-20(21)25(26)27)14-24-19-10-6-5-9-18(19)23-22(24)31(28,29)15-16-7-3-2-4-8-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDBCPUTIJYPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-(benzylsulfonyl)-1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.